molecular formula C26H27N5O2 B2894919 5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946282-78-6

5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2894919
CAS No.: 946282-78-6
M. Wt: 441.535
InChI Key: SYQAYQBKOWPWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, enhancing its inhibitory effect .

Mode of Action

The compound acts as a GlyT1 inhibitor . It binds to the GlyT1 protein, preventing it from reabsorbing glycine back into the neuron. This results in an increased concentration of glycine in the synaptic cleft, which can then bind to more glycine receptors on the post-synaptic neuron, enhancing the inhibitory signal .

Biochemical Pathways

The inhibition of GlyT1 by the compound affects the glycinergic pathway . By increasing the concentration of glycine in the synaptic cleft, the compound enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .

Result of Action

The increased concentration of glycine in the synaptic cleft, resulting from the inhibition of GlyT1, enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .

Properties

IUPAC Name

5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c32-24(29-14-11-21(12-15-29)17-20-7-3-1-4-8-20)13-16-30-19-27-25-23(26(30)33)18-28-31(25)22-9-5-2-6-10-22/h1-10,18-19,21H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQAYQBKOWPWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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